(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine

Description

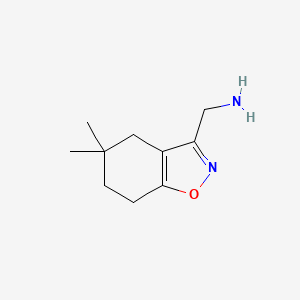

Structure

3D Structure

Properties

IUPAC Name |

(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2)4-3-9-7(5-10)8(6-11)12-13-9/h3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYZBRIHGUAAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C(=NO2)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine typically involves the following steps:

Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Dimethyl Group: : The dimethyl group can be introduced through various methods, such as Friedel-Crafts alkylation or using Grignard reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine: can undergo various types of chemical reactions, including:

Oxidation: : Oxidation reactions can convert the amine group to an amide or nitro group, depending on the oxidizing agent used.

Reduction: : Reduction reactions can reduce nitro groups to amines or convert carbonyl groups to alcohols.

Substitution: : Substitution reactions can replace hydrogen atoms on the benzoxazole ring with other functional groups, such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include:

Oxidizing agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substituents: : Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.

Major products formed from these reactions include amides, nitro compounds, alcohols, and halogenated derivatives.

Scientific Research Applications

(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine: has several scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

Industry: : It finds applications in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

The structural and functional properties of (5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine are compared below with three analogs:

Structural and Physicochemical Properties

* Note: Discrepancy exists in the molecular formula provided for the hydrochloride salt in . The calculated molecular weight for C₆H₁₄ClNS is ~167.52 g/mol, conflicting with the reported 222.00 g/mol. This may indicate an error in the source data.

Key Observations:

Ring Saturation :

- The target compound and its 5-methyl analog feature a 4,5,6,7-tetrahydro benzoxazole ring, enhancing conformational flexibility compared to the 4,5-dihydro analog , which has a less saturated ring system.

- Increased saturation may improve metabolic stability and solubility in hydrophobic environments .

Methyl esters (e.g., ) are typically hydrolyzed in vivo to carboxylic acids, suggesting divergent metabolic pathways compared to methanamine derivatives .

Salt Forms :

- Hydrochloride salts () exhibit higher aqueous solubility than free bases, making them preferable for formulation in drug development.

Biological Activity

(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 180.25 g/mol. The compound features a benzoxazole ring system that is known for its diverse biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O |

| SMILES | CC1(CCC2=C(C1)C(=NO2)CN)C |

| InChI | InChI=1S/C10H16N2O/c1-10(2)4-3-9-7(5-10)8(6-11)12-13-9/h3-6,11H2,1-2H3 |

| InChIKey | NFYZBRIHGUAAGV-UHFFFAOYSA-N |

Pharmacological Effects

Research on the biological activity of this compound indicates several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The benzoxazole moiety is often associated with activity against various bacterial strains.

- CNS Activity : Compounds containing benzoxazole have been reported to interact with neurotransmitter systems. This interaction may result in anxiolytic or antidepressant effects.

- Anti-inflammatory Properties : Some derivatives of benzoxazole have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors may modulate synaptic transmission and contribute to its CNS effects.

Comparative Studies

A review of related benzoxazole derivatives reveals the following findings:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of benzoxazole derivatives typically involves cyclization reactions using o-substituted anilines or nitriles. For example, highlights the use of trimethylamine hydrochloride as a catalyst for benzoxazole formation, which could be adapted. Key steps include:

- Cyclization : Reacting 2-amino-4,5-dihydro-3-furancarbonitrile with o-aminophenol derivatives under acidic conditions.

- Optimization : Adjusting solvent polarity (e.g., ethanol or THF), temperature (reflux conditions), and catalyst loading to improve yield.

- Purification : Employ recrystallization (ethanol or dioxane) or silica gel chromatography to isolate the product ().

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy : H and C NMR to confirm the benzoxazole core and methyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Diffraction : Single-crystal X-ray analysis to resolve stereochemistry and confirm the tetrahydro ring conformation ().

Q. How does the compound’s reactivity vary under different oxidation or reduction conditions?

- Methodological Answer : outlines reaction pathways for similar amines. For this compound:

- Oxidation : Use HO or KMnO in acidic media to target the benzoxazole ring or methanamine group, potentially forming nitro or carbonyl derivatives.

- Reduction : Apply NaBH or LiAlH to reduce the oxazole ring, but monitor for over-reduction or ring-opening side reactions ().

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., GABA receptors, given the benzoxazole scaffold’s CNS activity).

- MD Simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., water or lipid bilayers) to assess stability of ligand-target complexes over 100+ ns trajectories.

- QSAR Analysis : Corrogate structural features (e.g., methyl groups, tetrahydro ring) with activity data to guide analog design ( ).

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., consistent cell lines, buffer pH, and incubation times).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.

- Orthogonal Validation : Confirm findings with complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) ( ).

Q. How can the environmental fate and ecotoxicological impact of this compound be systematically evaluated?

- Methodological Answer : Adapt the framework from ’s Project INCHEMBIOL:

- Degradation Studies : Expose the compound to UV light or microbial consortia to assess hydrolysis/photolysis rates.

- Bioaccumulation : Measure logP values and use zebrafish models to determine bioconcentration factors.

- Toxicity Screening : Conduct acute/chronic assays on Daphnia magna or algal species (OECD guidelines) to establish EC values ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.